3-((3R,4R)-3,4-Dimethyl-1-phenethyl-piperidin-4-yl)-benzamide
Description
Chemical Structure and Properties
3-((3R,4R)-3,4-Dimethyl-1-phenethyl-piperidin-4-yl)-benzamide (CAS: 654648-00-7, CHEMBL136612) is a chiral piperidine derivative with a benzamide moiety. Its structure features a dimethyl-substituted piperidine core (3R,4R-configuration) and a phenethyl group at the 1-position of the ring. The benzamide group is attached at the 4-position of the piperidine, contributing to its polar and hydrogen-bonding capabilities .
Properties
CAS No. |
654647-96-8 |
|---|---|
Molecular Formula |
C22H28N2O |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
3-[(3R,4R)-3,4-dimethyl-1-(2-phenylethyl)piperidin-4-yl]benzamide |
InChI |
InChI=1S/C22H28N2O/c1-17-16-24(13-11-18-7-4-3-5-8-18)14-12-22(17,2)20-10-6-9-19(15-20)21(23)25/h3-10,15,17H,11-14,16H2,1-2H3,(H2,23,25)/t17-,22+/m0/s1 |
InChI Key |
KWKRFFSOCHKOSI-HTAPYJJXSA-N |
Isomeric SMILES |
C[C@H]1CN(CC[C@@]1(C)C2=CC=CC(=C2)C(=O)N)CCC3=CC=CC=C3 |
Canonical SMILES |
CC1CN(CCC1(C)C2=CC=CC(=C2)C(=O)N)CCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3R,4R)-3,4-Dimethyl-1-phenethyl-piperidin-4-yl)-benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized via a 1,3-dipolar cycloaddition reaction, using a dipolarophile and an achiral ylide precursor.
Introduction of the Phenethyl Group: The phenethyl group can be introduced through a nucleophilic substitution reaction, where a suitable phenethyl halide reacts with the piperidine intermediate.
Attachment of the Benzamide Group: The final step involves the formation of the benzamide group through an amide coupling reaction, using a benzoyl chloride derivative and the piperidine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-((3R,4R)-3,4-Dimethyl-1-phenethyl-piperidin-4-yl)-benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzamide group to an amine, using reducing agents like lithium aluminum hydride.
Substitution: The phenethyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenated phenethyl derivatives and strong nucleophiles or electrophiles.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted phenethyl derivatives.
Scientific Research Applications
3-((3R,4R)-3,4-Dimethyl-1-phenethyl-piperidin-4-yl)-benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((3R,4R)-3,4-Dimethyl-1-phenethyl-piperidin-4-yl)-benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Data Tables
Physicochemical Properties
| Property | Target Compound | PF-06465469 | Trifluoro-ester Derivative | Compound 127 (SARS-CoV-2) |
|---|---|---|---|---|
| Molecular Weight | 360.48 | 523.63 | 441.51 | 432.47 |
| LogP (Predicted) | ~3.5 | ~4.2 | ~3.8 | ~2.9 |
| Hydrogen Bond Acceptors | 3 | 9 | 5 | 5 |
| Storage Stability | Not reported | -80°C | Room temperature? | Not reported |
Biological Activity
The compound 3-((3R,4R)-3,4-Dimethyl-1-phenethyl-piperidin-4-yl)-benzamide is a piperidine derivative that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : CHNO
- CAS Number : 44358901
- IUPAC Name : 3-((3R,4R)-3,4-Dimethyl-1-phenethyl-piperidin-4-yl)-N,N-dimethyl-benzamide
This compound features a piperidine core with dimethyl and phenethyl substituents, which may influence its pharmacological properties.
Research indicates that compounds similar to this compound may interact with various biological targets:
- Cholinesterase Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the treatment of neurodegenerative diseases like Alzheimer's disease .
- Endocannabinoid System Modulation : It may also influence the endocannabinoid system by inhibiting fatty acid amide hydrolase (FAAH), thereby increasing levels of anandamide, an important endocannabinoid involved in pain modulation and neuroprotection .
- Antioxidant Activity : Some derivatives have demonstrated antioxidant properties in vitro, suggesting a potential role in mitigating oxidative stress-related conditions .
Therapeutic Potential
The biological activities suggest several therapeutic applications:
- Neuroprotective Agents : Due to its cholinesterase inhibitory effects and endocannabinoid system modulation, the compound could be explored for its neuroprotective properties in Alzheimer's disease and other cognitive disorders.
- Analgesics : Given its interaction with the endocannabinoid system, it may have potential as a novel analgesic agent.
Case Studies and Research Findings
Several studies have evaluated the biological activity of similar compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
